2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(thiophen-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(thiophen-2-yl)ethyl]acetamide involves multiple steps, starting with the preparation of the indole nucleus. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound would involve the introduction of the pyrimido[5,4-b]indole moiety and subsequent functionalization to attach the thiophene and acetamide groups. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the electron-rich nature of the indole nucleus.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways would depend on the specific biological activity being studied, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(thiophen-2-yl)ethyl]acetamide include other indole derivatives with different substituents. These compounds share the indole nucleus but differ in their functional groups, leading to variations in their biological activities and applications . Some examples of similar compounds include:
- Indole-3-acetic acid
- 5-fluoro-3-phenyl-1H-indole-2-carboxylate
- 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
Properties
IUPAC Name |
2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12-4-5-15-14(9-12)17-18(22-15)19(25)23(11-21-17)10-16(24)20-7-6-13-3-2-8-26-13/h2-5,8-9,11,22H,6-7,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGXTUWKXFBIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.